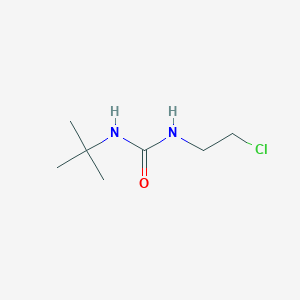

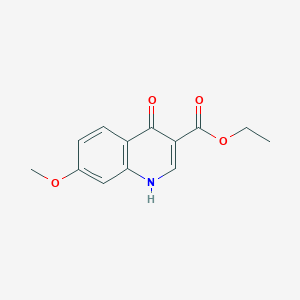

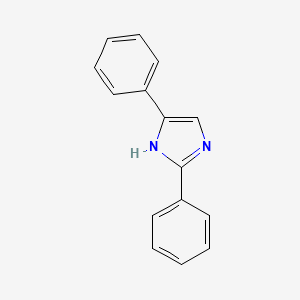

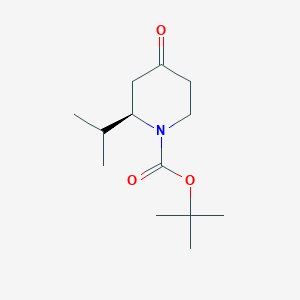

7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione

概要

説明

The compound "7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione" is a derivative of the purine family, which is a key structure in many biological molecules, including DNA and RNA. Purine derivatives have been extensively studied for their potential therapeutic applications, including as inhibitors of dipeptidyl peptidase IV (DPP-IV) , which is a target for the treatment of type 2 diabetes. Additionally, modifications on the purine scaffold have been explored to create ligands for various serotonin receptors, which could have implications in treating psychological disorders .

Synthesis Analysis

The synthesis of purine derivatives often involves the introduction of various substituents to the purine core to modulate the compound's biological activity. For instance, the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives with carboxybenzyl and 2-chloro/cyanobenzyl groups at the N-1 and N-7 positions, respectively, has been reported to yield compounds with moderate to good inhibitory activities against DPP-IV . Similarly, the synthesis of new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives has been achieved, with the structures of the newly synthesized compounds elucidated by spectroscopic methods .

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial in determining their biological activity and interaction with target proteins. The synthesized compounds are characterized using NMR (1H and 13C) and ESI MS data . The presence of various substituents at specific positions on the purine core can significantly influence the binding affinity and selectivity towards biological targets, as seen in the case of DPP-IV inhibitors and serotonin receptor ligands .

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions, including cyclotrimerization, which has been used to synthesize trisubstituted benzenes bearing purine and/or pyrimidine rings . The reactivity of ethynylpurines in such reactions can lead to the formation of complex mixtures of derivatives and isomers, demonstrating the versatility of purine chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, stability, and reactivity, are influenced by the nature and position of substituents on the purine core. For example, the introduction of a trifluoromethyl group in benzodiazepine derivatives has been studied, and methods for their determination in plasma have been developed, indicating the importance of analytical techniques in understanding the pharmacokinetics of such compounds . The pharmacological evaluation of purine derivatives with various substituents has shown that these modifications can lead to compounds with potential psychotropic activity, with some displaying antidepressant and anxiolytic properties .

科学的研究の応用

Synthesis and Structural Analysis

- New derivatives of 7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione have been synthesized, including compounds with 6-purineselenyl and 1,3,4-thiadiazols. These compounds' structures were elucidated using spectroscopic methods and elemental analysis, highlighting the chemical versatility and potential applications in various fields, such as pharmaceuticals and material science (Gobouri, 2020).

Chemical Synthesis Techniques

- Innovative synthesis methods for 7-benzyl-1,3-dimethyl-1H-purine-2,6-diones using different protective groups like thietanyl have been developed. These methods overcome challenges in synthesizing purine derivatives and open up new pathways for creating novel compounds (Khaliullin & Shabalina, 2020).

Receptor Affinity and Pharmacological Evaluation

- Studies on 7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives have shown potential in modulating serotonin receptors, with applications in developing new psychotropic agents. These compounds have been evaluated for their affinity to 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating their role in antidepressant and anxiolytic activities (Chłoń-Rzepa et al., 2013).

Anticancer Activity

- Research has been conducted on analogues of 7-benzyl-1H-purine-2,6-diones for their anticancer properties. The synthesized compounds showed significant inhibition activity against certain cancer cell lines, demonstrating the potential of these derivatives in cancer research (Hayallah, 2017).

Adenosine Receptor Antagonism

- Certain derivatives of 7-benzyl-1H-purine-2,6-diones have shown antagonistic activity towards adenosine receptors. This suggests potential applications in developing therapeutics targeting various adenosine receptor subtypes (Baraldi et al., 2005).

Solid-State Studies

- Solid-state studies on methylxanthines related to 7-benzyl-1H-purine-2,6-diones have provided insights into the structural and interaction dynamics of these compounds. This research is crucial for understanding their pharmacological effects and potential therapeutic applications (Latosinska et al., 2014).

特性

IUPAC Name |

7-benzyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-16-11-10(12(18)15-13(16)19)17(8-14-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGPQVDOOZWSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C=N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350671 | |

| Record name | 7-Benzyl-3-methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |

CAS RN |

56025-86-6 | |

| Record name | 7-Benzyl-3-methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。